molecular formula C17H21ClN4O3S B3013391 Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate CAS No. 1396876-35-9

Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate

Cat. No. B3013391
CAS RN: 1396876-35-9
M. Wt: 396.89
InChI Key: XJVKPIIDHPYLJZ-UHFFFAOYSA-N
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Description

The compound , Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate, is a derivative of ethyl piperazine-1-carboxylate, which is a core structure for various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, properties, and potential biological activities, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with base compounds such as ethyl 3-amino-1H-pyrazole-4-carboxylate, which is then acetylated to yield various acetylated products . Similarly, the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs is described, which involves the introduction of substituents into the thiazole ring, a process that could be analogous to the synthesis of the compound . The synthesis procedures involve the use of different solvents, temperatures, and reagents, which can influence the yield and purity of the final products.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray crystallography, HPLC, FT-IR, (1)H-NMR, (13)C-NMR, and MS . These techniques provide detailed information about the molecular framework, including the position of substituents and the configuration of the molecules. For the compound of interest, similar analytical methods would likely be employed to determine its precise molecular structure.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes acetylation reactions and unexpected reactions such as the ANRORC rearrangement followed by N-formylation . These reactions demonstrate the complexity of chemical transformations that can occur with such compounds, which may also apply to the compound of interest. Understanding these reactions is crucial for predicting the behavior of the compound under different chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure . The presence of different functional groups, such as the acetyl group or the substituted amino group, can significantly alter these properties. For the compound of interest, similar analyses would be necessary to fully understand its physical and chemical characteristics, which are important for its potential application in pharmaceuticals or other industries.

Scientific Research Applications

Synthesis of Hybrid Molecules

Research has highlighted the microwave-assisted synthesis of hybrid molecules containing various moieties, such as penicillanic acid or cephalosporanic acid, starting from compounds structurally related to ethyl piperazine-1-carboxylate. These synthesized compounds were screened for their antimicrobial, antilipase, and antiurease activities, with some demonstrating moderate to good antimicrobial activity against test microorganisms. This indicates the compound's role in the development of new antibiotics or enzyme inhibitors (Başoğlu et al., 2013).

Antimicrobial Activity

The compound's derivatives have been explored for their antimicrobial properties. For instance, new pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid exhibited variable and modest activity against strains of bacteria and fungi, demonstrating the compound's utility in developing new antimicrobial agents (Patel et al., 2011).

Antitubercular Activity

A series of molecules designed by molecular hybridization exhibited significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting the compound's potential in the design of novel antitubercular agents. One such compound showed promising inhibitory concentrations and was not cytotoxic to eukaryotic cells at significant concentrations, marking its potential in tuberculosis treatment (Reddy et al., 2014).

Anticancer Potential

Derivatives synthesized from the compound have been evaluated for their anticancer activities. For example, novel carbazole derivatives synthesized from related structures showed significant activity against human breast cancer cell lines, indicating potential applications in cancer therapy (Sharma et al., 2014).

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with various targets, including enzymes like cyclooxygenase (COX) , and bacterial quorum sensing systems like the LasR system .

Mode of Action

For instance, some thiazole derivatives inhibit the COX enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins . Other thiazole derivatives have been found to inhibit bacterial quorum sensing systems .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its targets. For instance, by inhibiting COX enzymes, thiazole derivatives can disrupt the synthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain . Inhibition of bacterial quorum sensing systems can affect bacterial communication and behaviors such as biofilm formation and virulence production .

Pharmacokinetics

Thiazole derivatives are generally known to have diverse pharmacokinetic properties . The bioavailability of such compounds can be influenced by factors such as their solubility in water and other solvents .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, inhibition of COX enzymes could lead to reduced inflammation and pain . Inhibition of bacterial quorum sensing systems could lead to disruption of bacterial communication and behaviors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances could affect the compound’s solubility and therefore its bioavailability . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and interaction with its targets.

properties

IUPAC Name

ethyl 4-[2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3S/c1-3-25-17(24)22-9-7-21(8-10-22)14(23)11-20(2)16-19-15-12(18)5-4-6-13(15)26-16/h4-6H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVKPIIDHPYLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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